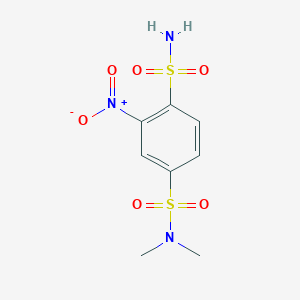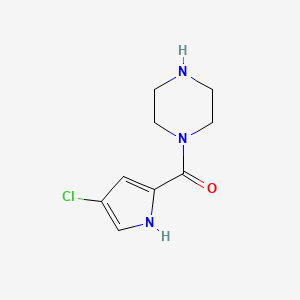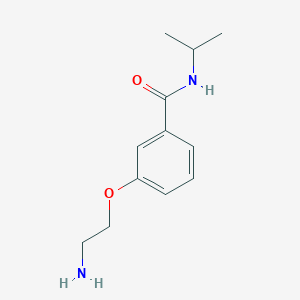![molecular formula C10H14N2S B1519006 3-[(4-Methylphenyl)amino]propanethioamide CAS No. 1049874-17-0](/img/structure/B1519006.png)
3-[(4-Methylphenyl)amino]propanethioamide
Vue d'ensemble
Description
“3-[(4-Methylphenyl)amino]propanethioamide” is a chemical compound with the molecular formula C10H14N2S and a molecular weight of 194.3 . Its IUPAC name is 3-(4-toluidino)propanethioamide .
Molecular Structure Analysis
The InChI code for “3-[(4-Methylphenyl)amino]propanethioamide” is 1S/C10H14N2S/c1-8-2-4-9(5-3-8)12-7-6-10(11)13/h2-5,12H,6-7H2,1H3,(H2,11,13) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.
Applications De Recherche Scientifique
Aromatase Inhibitors
Research on derivatives of aminophenyl compounds has demonstrated significant applications in the development of aromatase inhibitors, which are crucial for the treatment of hormone-dependent breast cancer. The study by Hartmann and Batzl (1986) highlights the synthesis and biological evaluation of 3-alkyl-substituted aminophenyl derivatives as potent inhibitors of estrogen biosynthesis, showing a stronger inhibition than aminoglutethimide, a previously used treatment (Hartmann & Batzl, 1986).
Drug Metabolism
In another domain, Zmijewski et al. (2006) explored the application of microbial-based biocatalytic systems to produce mammalian metabolites of biaryl-bis-sulfonamide derivatives. This approach supports full structure characterization of metabolites by nuclear magnetic resonance spectroscopy, demonstrating the utility in drug metabolism studies (Zmijewski et al., 2006).
Organic Synthesis
Vishwanatha et al. (2013) reviewed the applications of Propanephosphonic acid anhydride (T3P®) in organic synthesis, indicating its versatility as a coupling and dehydrating agent for a variety of chemical reactions, including large-scale synthesis of drug molecules. This highlights the broad utility of such compounds in facilitating complex organic reactions (Vishwanatha et al., 2013).
Alzheimer Disease Research
Aisen et al. (2006) conducted a Phase II study on 3-amino-1-propanesulfonic acid (3APS) for Alzheimer disease, focusing on its safety, tolerability, and effects on amyloid β levels in patients. This research underlines the potential of amino propanesulfonic derivatives in addressing neurodegenerative diseases (Aisen et al., 2006).
Biochemical Applications
Gunsalus et al. (1978) investigated 2-(methylthio)ethanesulfonate (methyl-coenzyme M) analogues for their substrates in methyl-coenzyme M reductase, showcasing the significance of such derivatives in biochemical pathways related to methane biosynthesis. This study provides insights into enzymatic reactions critical for microbial metabolism (Gunsalus et al., 1978).
Safety And Hazards
Propriétés
IUPAC Name |
3-(4-methylanilino)propanethioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2S/c1-8-2-4-9(5-3-8)12-7-6-10(11)13/h2-5,12H,6-7H2,1H3,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFOGRYQPLKEQCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NCCC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Methylphenyl)amino]propanethioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[3-(Aminomethyl)phenyl]-1,3-oxazolidin-2-one](/img/structure/B1518927.png)


![2-{[(4-Fluorophenyl)methyl]amino}-2-methylpropanenitrile](/img/structure/B1518931.png)
![2-[2-(Ethylamino)ethoxy]ethan-1-ol](/img/structure/B1518933.png)
![3-{[(Propan-2-yl)carbamoyl]amino}benzoic acid](/img/structure/B1518934.png)




![1-[4-(Aminomethyl)phenyl]-3-(propan-2-yl)urea](/img/structure/B1518942.png)
amino}ethan-1-ol](/img/structure/B1518944.png)
